7-Hydroxy-4-(pyridin-3-yl)coumarin

Description

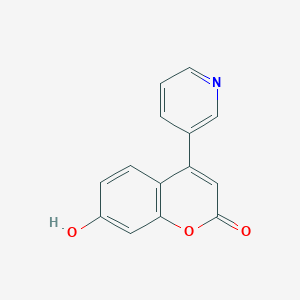

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-pyridin-3-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHVMYDCZZUVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420672 | |

| Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109512-76-7 | |

| Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(3-pyridyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-4-(pyridin-3-yl)coumarin

Abstract

7-Hydroxy-4-(pyridin-3-yl)coumarin is a heterocyclic compound of significant interest due to its fluorescent properties and potential applications in medicinal chemistry and materials science. This guide provides a detailed technical overview of the primary synthetic routes to this molecule, designed for researchers and professionals in chemical and pharmaceutical development. We will explore two robust synthetic strategies: the modern, efficient Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the classic Pechmann Condensation. The causality behind experimental choices, detailed step-by-step protocols, and the inherent advantages and limitations of each method are discussed to provide a comprehensive and practical understanding of the synthesis.

Introduction and Strategic Overview

The coumarin scaffold is a privileged structure in chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a pyridine ring at the 4-position, combined with a hydroxyl group at the 7-position, creates a molecule with unique electronic and photophysical properties. The synthesis of this compound requires the strategic formation of the core benzopyrone ring and the installation of the pyridyl substituent.

Two principal retrosynthetic approaches are considered:

-

Late-Stage C-C Bond Formation: This modern approach involves first synthesizing a 7-hydroxycoumarin precursor with a leaving group (e.g., a triflate or halide) at the 4-position. A subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is then used to introduce the pyridin-3-yl group. This method offers high convergence and functional group tolerance.[1][2][3]

-

Convergent Condensation: This classical approach, exemplified by the Pechmann condensation, involves the one-pot reaction of a substituted phenol (resorcinol) with a β-ketoester bearing the desired pyridyl moiety.[4][5] While direct, this method can be limited by the availability of the requisite β-ketoester and the harsh acidic conditions.

This guide will detail both methodologies, providing the necessary context for scientists to select the most appropriate route for their research objectives.

Method 1: Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide or pseudohalide and an organoboron compound.[3][6] For the synthesis of this compound, this involves a two-step sequence: synthesis of a 4-substituted coumarin precursor followed by the cross-coupling itself.

Principle and Mechanistic Insight

The core of this strategy is the creation of a C(sp²)-C(sp²) bond between the C4 position of the coumarin ring and the C3 position of the pyridine ring. The precursor, 7-hydroxy-4-tosyloxycoumarin, is first synthesized from the readily available 4,7-dihydroxycoumarin. The tosyloxy group serves as an excellent leaving group for the subsequent palladium-catalyzed cycle.

The Suzuki-Miyaura catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the 4-tosyloxycoumarin.

-

Transmetalation: The pyridin-3-yl group is transferred from the boronic acid to the palladium center.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

Detailed Experimental Protocol

Step A: Synthesis of 7-Hydroxy-4-tosyloxycoumarin (Precursor)

This precursor is synthesized from 4,7-dihydroxycoumarin and p-toluenesulfonyl chloride (TsCl).

| Reagent | Molecular Formula | MW ( g/mol ) | Quantity | Moles | Role |

| 4,7-Dihydroxycoumarin | C₉H₆O₄ | 178.14 | 1.78 g | 10.0 mmol | Starting Material |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 2.10 g | 11.0 mmol | Tosylating Agent |

| Pyridine | C₅H₅N | 79.10 | 20 mL | - | Base/Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |

Procedure:

-

Suspend 4,7-dihydroxycoumarin in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 20 mL of pyridine to the suspension. The mixture should become a clear solution.

-

Cool the flask in an ice bath to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition of TsCl is crucial as it selectively reacts with the more acidic 4-hydroxyl group.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-hydroxy-4-tosyloxycoumarin, which can be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

| Reagent | Molecular Formula | MW ( g/mol ) | Quantity | Moles | Role |

| 7-Hydroxy-4-tosyloxycoumarin | C₁₆H₁₂O₆S | 332.33 | 1.66 g | 5.0 mmol | Substrate |

| Pyridin-3-ylboronic acid | C₅H₆BNO₂ | 122.92 | 0.74 g | 6.0 mmol | Coupling Partner |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 g | 0.25 mmol | Catalyst |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 1.59 g | 15.0 mmol | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | Solvent |

| Water | H₂O | 18.02 | 10 mL | - | Solvent |

Procedure:

-

To a round-bottom flask, add 7-hydroxy-4-tosyloxycoumarin, pyridin-3-ylboronic acid, and sodium carbonate.

-

Add the solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add 50 mL of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow and Advantages

The Suzuki-Miyaura approach is highly reliable and provides good yields. Its main advantages include mild reaction conditions, broad functional group compatibility, and the commercial availability of a wide range of boronic acids.

Method 2: Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[4][7][8][9] For the target molecule, this requires resorcinol and a pyridine-containing β-ketoester, namely ethyl 3-(pyridin-3-yl)-3-oxopropanoate.

Principle and Mechanistic Insight

This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carbonyl groups, facilitating two key transformations:

-

Transesterification: The phenol (resorcinol) attacks the ester carbonyl of the β-ketoester.

-

Intramolecular Hydroxyalkylation & Dehydration: The activated aromatic ring of resorcinol attacks the ketone carbonyl, followed by cyclization and dehydration to form the coumarin ring system.

Detailed Experimental Protocol

Step A: Synthesis of Ethyl 3-(pyridin-3-yl)-3-oxopropanoate (Precursor)

This precursor is typically synthesized via a Claisen condensation between ethyl acetate and a nicotinic acid ester (e.g., ethyl nicotinate).

Step B: Pechmann Condensation

| Reagent | Molecular Formula | MW ( g/mol ) | Quantity | Moles | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 1.10 g | 10.0 mmol | Phenolic Substrate |

| Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | C₁₀H₁₁NO₃ | 193.20 | 2.13 g | 11.0 mmol | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | - | Catalyst/Solvent |

Procedure:

-

Carefully add 10 mL of concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice bath.

-

In a separate beaker, dissolve resorcinol in ethyl 3-(pyridin-3-yl)-3-oxopropanoate. This may require gentle warming.

-

Add the resorcinol/ketoester mixture dropwise to the cold, stirred sulfuric acid. It is critical to maintain the temperature below 10 °C during the addition to prevent charring and side reactions.[8][10]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The mixture will become viscous and may change color.

-

Pour the reaction mixture slowly and carefully onto 100 g of crushed ice with vigorous stirring.

-

A precipitate should form. Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove residual acid.

-

Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.[8]

Workflow and Limitations

The Pechmann condensation offers a direct, one-pot route to the coumarin core. However, its reliance on harsh acidic conditions can limit its applicability to substrates with acid-sensitive functional groups. The yields can be variable, and the required β-ketoester precursor is a significant drawback.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

-

Purification: Recrystallization from ethanol or column chromatography on silica gel are the most common methods.

-

Characterization: The structure and purity of this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., hydroxyl, lactone carbonyl).

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies. The Suzuki-Miyaura cross-coupling represents a modern, flexible, and high-yielding approach that is often preferred due to its mild conditions and modularity. In contrast, the Pechmann condensation offers a more classical and direct route, which can be efficient if the required β-ketoester is accessible. The choice of method will ultimately depend on the specific resources, expertise, and scale of the synthesis required by the research professional. This guide provides the foundational knowledge and practical protocols to enable successful synthesis and further investigation of this valuable compound.

References

- 1. Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 10. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]

physicochemical properties of 7-Hydroxy-4-(pyridin-3-yl)coumarin

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-4-(pyridin-3-yl)coumarin

Abstract

This compound is a heterocyclic molecule featuring a coumarin scaffold, a class of compounds renowned for its broad spectrum of biological activities and applications in medicinal chemistry and materials science. The strategic placement of a phenolic hydroxyl group at the 7-position and a pyridinyl moiety at the 4-position imparts a unique combination of physicochemical characteristics that are critical for its behavior in both chemical and biological systems. This technical guide provides a comprehensive analysis of these properties, offering researchers and drug development professionals a foundational understanding of the molecule's identity, solubility, ionization, lipophilicity, and stability. Furthermore, this document outlines a plausible synthetic route, details the expected spectroscopic profile for structural confirmation, and discusses the potential biological context, supported by detailed, field-proven experimental protocols and validated references.

Molecular Identity and Structure

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. This compound (IUPAC Name: 7-hydroxy-4-pyridin-3-ylchromen-2-one) is built upon a 2H-chromen-2-one core. Its key features are a hydroxyl (-OH) substituent, which can act as a hydrogen bond donor and impart acidic properties, and a pyridinyl nitrogen atom, which acts as a hydrogen bond acceptor and confers basicity.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 7-hydroxy-4-pyridin-3-ylchromen-2-one | [1] |

| Synonyms | 7-Hydroxy-4-(3-pyridyl)coumarin, 4-(3-Pyridyl)-umbelliferone | [1] |

| CAS Number | 109512-76-7 | [1][2] |

| Molecular Formula | C₁₄H₉NO₃ | [1][2][3] |

| Molecular Weight | 239.23 g/mol | [1][2] |

| InChIKey | NXHVMYDCZZUVML-UHFFFAOYSA-N | [1][3] |

Structural Representation

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interplay of the aromatic coumarin system, the polar hydroxyl group, and the basic pyridine ring governs the compound's overall physicochemical profile. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics in a drug development context.

Summary of Computed Properties

The following table summarizes key physicochemical properties computed from the molecule's structure, which serve as valuable initial estimates for experimental design.

| Property | Value | Significance & Interpretation | Source |

| Exact Mass | 239.05824 Da | High-resolution mass spectrometry reference. | [1] |

| XLogP3 | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [1][3] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). | [1] |

| Hydrogen Bond Donor Count | 1 | The single phenolic hydroxyl group can donate a hydrogen bond. | [1] |

| Hydrogen Bond Acceptor Count | 4 | The lactone carbonyl, ether oxygen, hydroxyl oxygen, and pyridinyl nitrogen can accept hydrogen bonds. | [1] |

| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity. | [1] |

Solubility Profile

Causality: The solubility of this compound is amphipathic. The planar, aromatic rings contribute to poor solubility in water but favor solubility in organic solvents. Conversely, the 7-hydroxyl group and the pyridinyl nitrogen can ionize and form hydrogen bonds, enhancing solubility in aqueous media, particularly at pH values where they are charged. Solubility is expected to be lowest near its isoelectric point and higher in acidic (due to protonation of the pyridine) and basic (due to deprotonation of the phenol) solutions.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of varying pH (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of solid material at the end of the experiment validates that saturation was achieved.

Ionization Constant (pKa)

Causality: This molecule is amphoteric, possessing both an acidic and a basic center.

-

Acidic pKa (pKa₁): Attributed to the phenolic hydroxyl group at the C7 position. Its deprotonation to a phenolate anion is favored under basic conditions. For the related 7-hydroxy-4-methylcoumarin, the pKa is reported as 9.16.[4]

-

Basic pKa (pKa₂): Attributed to the nitrogen atom in the pyridine ring, which can be protonated to form a pyridinium cation under acidic conditions.

Understanding these pKa values is critical, as the ionization state of the molecule dictates its solubility, lipophilicity (LogD), and interaction with biological targets at physiological pH.

Experimental Protocol: pKa Determination via UV-Metric Titration

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Titration Setup: Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12). Add a small, constant amount of the stock solution to each buffer.

-

UV-Vis Measurement: Record the full UV-Vis absorbance spectrum for each sample. The wavelength of maximum absorbance (λmax) will likely shift as the molecule's ionization state changes.

-

Data Analysis: Plot the absorbance at a selected wavelength (one that shows a significant change) against pH. The resulting sigmoidal curve(s) can be fitted to the Henderson-Hasselbalch equation to determine the inflection point(s), which correspond to the pKa values.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its ADME properties. The computed XLogP3 of 2.1 suggests moderate lipophilicity.[1][3] LogP refers to the partition coefficient of the neutral species, while LogD accounts for all ionized and neutral species at a specific pH. For this compound, LogD will be highest at its isoelectric point and will decrease in acidic or basic conditions as the ionized, more water-soluble forms predominate.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer (pre-saturated with n-octanol), typically phosphate-buffered saline (PBS) at pH 7.4 for LogD₇.₄ determination.

-

Partitioning: Add a known amount of the compound to a vial containing a defined volume of both the buffer and n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then let the layers separate completely (centrifugation can aid this).

-

Quantification: Measure the concentration of the compound in both the aqueous and the n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP or LogD using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Synthesis and Spectroscopic Characterization

Reliable synthesis and unambiguous structural confirmation are prerequisites for any further study. The Pechmann condensation is a classic and effective method for synthesizing 7-hydroxycoumarin derivatives.

Proposed Synthetic Pathway: Pechmann Condensation

Causality: The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6] For this compound, resorcinol serves as the phenol component, providing the 7-hydroxy functionality. The pyridin-3-yl group is introduced via a corresponding β-ketoester, such as ethyl 3-oxo-3-(pyridin-3-yl)propanoate. An acid catalyst (e.g., sulfuric acid, Amberlyst-15) facilitates both the initial transesterification/C-acylation and the subsequent intramolecular cyclization and dehydration to form the coumarin ring.[6]

Caption: Workflow for the synthesis via Pechmann Condensation.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cautiously add resorcinol (1.0 eq.) and ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0-1.2 eq.) to a pre-cooled acid catalyst (e.g., concentrated H₂SO₄) at 0°C.

-

Heating: Allow the mixture to warm to room temperature and then heat (e.g., 70-110°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Profile

Causality: A combination of spectroscopic techniques is required for unambiguous structural verification and purity assessment. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Phenolic -OH: A broad singlet, likely >10 ppm. - Pyridinyl Protons: Distinct signals in the aromatic region (7.5-9.0 ppm). - Coumarin Protons: Signals for H-3, H-5, H-6, and H-8, with characteristic couplings. The H-3 proton will appear as a singlet. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 160-165 ppm. - Aromatic/Olefinic Carbons: Multiple signals in the 100-160 ppm range, corresponding to the coumarin and pyridine rings. |

| FT-IR | - O-H Stretch: A broad band around 3100-3400 cm⁻¹ (hydroxyl). - C=O Stretch: A strong, sharp peak around 1700-1740 cm⁻¹ (lactone). - C=C & C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region (aromatic rings). - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region (ether and phenol). |

| UV-Vis | Expected to show characteristic absorbance maxima (λmax) in the UV region, typical for extended conjugated systems like coumarins. |

| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z ≈ 240.06. |

Generalized Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ to observe the exchangeable -OH proton) and acquire spectra on a high-field (e.g., 400 MHz or higher) spectrometer.[7]

-

FT-IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid analysis.[7][8]

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) and record the absorbance spectrum using a dual-beam spectrophotometer.[7][8]

Biological Context and Potential Applications

Causality: The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives have demonstrated antibacterial, antioxidant, anti-inflammatory, and antitumor activities.[9][10] The introduction of a pyridinyl group can enhance these activities or introduce new ones by enabling different interactions (e.g., hydrogen bonding, metal chelation, π-π stacking) with enzyme active sites or receptors.

Potential Signaling Pathway Interactions

Based on studies of structurally related hydroxycoumarins, this molecule could potentially modulate key cellular signaling pathways critical in disease.[11] For instance, coumarins have been shown to influence pathways like MAPK and PI3K/AKT, which are central to cell proliferation, survival, and apoptosis. The specific effects of the 4-(pyridin-3-yl) substitution would require dedicated biological evaluation.

Caption: Potential interactions with key cell signaling pathways.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Conclusion

This compound is a molecule with a rich physicochemical profile defined by its amphoteric and lipophilic nature. This guide has detailed its structural identity, key computed properties (XLogP3, TPSA), and the critical experimental parameters of solubility, pKa, and LogP. By providing robust, validated protocols for its synthesis, characterization, and property determination, this document serves as a vital resource for researchers. The established biological potential of the coumarin scaffold, combined with the unique electronic and steric features of the pyridinyl substituent, makes this compound a compelling candidate for further investigation in drug discovery and development.

References

- 1. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 7-hydroxy-4-(3-pyridyl)coumarin (C14H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. 7-Hydroxy-4-methylcoumarin(90-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. sunankalijaga.org [sunankalijaga.org]

- 10. connectjournals.com [connectjournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Hydroxy-4-(pyridin-3-yl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-(pyridin-3-yl)coumarin (CAS Number: 109512-76-7) is a heterocyclic organic compound belonging to the coumarin family.[1] Coumarins, a class of benzopyrones, are widely distributed in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its significant potential as a selective inhibitor of the cytochrome P450 enzyme CYP2A6.

Physicochemical Properties

| Property | Value (Computed) | Source |

| CAS Number | 109512-76-7 | [1] |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| IUPAC Name | 7-hydroxy-4-pyridin-3-ylchromen-2-one | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 59.4 Ų | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Pechmann condensation, a widely employed method for the preparation of coumarins from phenols and β-ketoesters under acidic conditions.[3] In this case, the reaction would involve the condensation of resorcinol with a pyridine-containing β-ketoester, such as ethyl nicotinoacetate.

Plausible Synthetic Pathway: Pechmann Condensation

The reaction is catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps to form the coumarin ring.

Caption: Pechmann condensation for this compound synthesis.

Detailed Experimental Protocol (Proposed)

It is important to note that the following protocol is a generalized procedure based on the Pechmann condensation for similar coumarins and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.1 equivalents).

-

Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.[4]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 90-110°C) for a specified duration (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water to remove the acid catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different proton and carbon environments in the molecule.[6][7]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2]

Mechanism of Action: CYP2A6 Inhibition

A significant area of interest for 7-hydroxycoumarin derivatives is their ability to inhibit cytochrome P450 enzymes, particularly CYP2A6.[8] CYP2A6 is the primary enzyme responsible for the metabolism of nicotine, and its inhibition is a promising strategy for smoking cessation therapies.[9]

Structure-Activity Relationship (SAR) Insights

Studies on a series of 7-hydroxycoumarin analogues have provided valuable insights into the structural requirements for potent and selective CYP2A6 inhibition:[8]

-

Hydroxyl Groups: The presence of hydroxyl groups on the coumarin ring is important for CYP2A6 inhibition.[8]

-

Substituents at C4: The introduction of either hydrophobic or hydrophilic substituents at the C4 position can lead to a reduction in CYP2A6-inhibiting activity, with the effect being dependent on the size and electronic properties of the substituent.[8]

-

Inhibition Type: Most 7-hydroxycoumarin derivatives, including likely this compound, exhibit a competitive inhibition pattern, suggesting they bind to the active site of the enzyme.[8]

References

- 1. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Properties of 7-Hydroxy-4-(pyridin-3-yl)coumarin

This technical guide provides a comprehensive overview of the anticipated spectral properties of 7-Hydroxy-4-(pyridin-3-yl)coumarin and detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of novel fluorophores.

Introduction: The Promise of a Pyridyl-Substituted 7-Hydroxycoumarin

The 7-hydroxycoumarin scaffold is a cornerstone in the world of fluorescent molecules. Its derivatives are widely utilized as fluorescent probes, laser dyes, and building blocks for more complex sensor molecules. The exceptional photophysical properties of these compounds are rooted in an efficient intramolecular charge transfer (ICT) from the electron-donating 7-hydroxyl group to the electron-withdrawing lactone carbonyl. The nature of the substituent at the 4-position provides a powerful handle to modulate these properties.

This guide focuses on this compound, a derivative where an aromatic heterocycle is introduced at the 4-position. The incorporation of a pyridyl group is expected to significantly influence the electronic and, consequently, the spectral properties of the coumarin core. The nitrogen atom in the pyridine ring can also serve as a site for protonation, potentially rendering the molecule's fluorescence sensitive to pH.

While a detailed experimental characterization of this compound is not extensively reported in the peer-reviewed literature, this guide will leverage the well-established principles of coumarin photophysics to predict its spectral behavior. Furthermore, we provide detailed, field-proven protocols for the synthesis and comprehensive spectral analysis of this promising fluorophore.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-substituted 7-hydroxycoumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of this compound, resorcinol would be the phenolic component, and a β-ketoester derived from a pyridine-3-acetic acid would be the other key reactant.

Proposed Synthetic Pathway: Pechmann Condensation

The reaction proceeds by the acid-catalyzed reaction of resorcinol with ethyl 3-(pyridin-3-yl)-3-oxopropanoate.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation of the β-Ketoester: Ethyl 3-(pyridin-3-yl)-3-oxopropanoate can be prepared from nicotinoyl chloride and ethyl acetoacetate or via other standard organic synthesis methods.

-

Pechmann Condensation:

-

In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.0-1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15 for a greener approach) with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by thin-layer chromatography.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice.

-

The crude product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water, and then a dilute solution of sodium bicarbonate to remove any unreacted acidic components.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Predicted Spectral Properties and their Physicochemical Basis

The spectral properties of this compound are governed by electronic transitions within its π-conjugated system.

Caption: Conceptual energy level diagram for this compound.

Absorption Spectrum

The absorption spectrum is expected to be dominated by a strong π-π* transition. The electron-withdrawing nature of the pyridin-3-yl group at the 4-position is anticipated to extend the π-conjugation and lower the energy of the lowest unoccupied molecular orbital (LUMO). This will likely result in a bathochromic (red) shift of the main absorption band compared to 7-hydroxy-4-methylcoumarin (which typically absorbs around 320-330 nm in its neutral form). The absorption maximum is predicted to be in the range of 340-370 nm.

Fluorescence Emission Spectrum

Upon excitation, an intramolecular charge transfer (ICT) occurs from the electron-rich 7-hydroxyl group to the electron-deficient lactone carbonyl, further polarized by the pyridyl substituent. This leads to a more polar excited state and a significant Stokes shift. The fluorescence emission is expected to be in the blue-green region of the spectrum, likely between 440 nm and 480 nm. The fluorescence quantum yield is anticipated to be moderate to high in aprotic solvents, a characteristic feature of many 7-hydroxycoumarin derivatives.

Influence of the Molecular Environment

Solvatochromism

The significant increase in dipole moment upon excitation suggests that the fluorescence of this compound will be highly sensitive to the polarity of its environment (solvatochromism). In more polar solvents, the excited state will be better stabilized, leading to a lowering of its energy level and a red shift in the emission wavelength. Aprotic polar solvents are expected to result in the most pronounced red shifts.

pH Dependence

The presence of two ionizable groups, the 7-hydroxyl group and the pyridyl nitrogen, will make the spectral properties of this molecule highly dependent on pH.

Caption: pH-dependent equilibria of this compound.

-

Low pH (Cationic Form): At low pH, the pyridyl nitrogen will be protonated, forming a pyridinium ion. This will significantly increase the electron-withdrawing nature of the 4-substituent, likely leading to a further red-shift in both absorption and emission compared to the neutral form.

-

Intermediate pH (Neutral Form): In the mid-pH range, the molecule will exist in its neutral form.

-

High pH (Anionic Form): At high pH, the 7-hydroxyl group will be deprotonated to form the phenolate anion. The phenolate is a much stronger electron-donating group, which will cause a significant red-shift in the absorption and emission spectra, often accompanied by an increase in fluorescence intensity.

Experimental Protocols for Spectral Characterization

The following are detailed protocols for the comprehensive characterization of the spectral properties of this compound.

UV-Visible Absorption Spectroscopy

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the purified coumarin in a suitable solvent (e.g., DMSO or ethanol).

-

Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0 (typically in the low micromolar range).

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline.

-

Replace the blank with the cuvette containing the working solution.

-

Scan a suitable wavelength range (e.g., 250-500 nm) to determine the wavelength of maximum absorbance (λmax).

-

Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the coumarin with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission spectrum over a suitable range (e.g., from 10 nm above the excitation wavelength to 600 nm).

-

The peak of the emission spectrum is the wavelength of maximum emission (λem).

-

To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths. The corrected excitation spectrum should resemble the absorption spectrum.

-

Relative Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Caption: Workflow for relative fluorescence quantum yield determination.

-

Solution Preparation: Prepare a series of 5-6 dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear. Determine the slope (Gradient) of each line.

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × (GradS / GradR) × (nS² / nR²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. Subscripts S and R refer to the sample and the reference, respectively.

-

Data Presentation

The spectral data for this compound should be summarized in a clear and concise manner.

Table 1: Predicted and Experimental Spectral Properties

| Property | Predicted Range | Experimental Value | Solvent |

| λabs (nm) | 340 - 370 | ||

| λem (nm) | 440 - 480 | ||

| Stokes Shift (nm) | 100 - 110 | ||

| Molar Extinction Coefficient (ε) at λabs (M-1cm-1) | > 10,000 | ||

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 | ||

| Fluorescence Lifetime (τ) (ns) | 1 - 5 |

Table 2: Solvatochromic Data

| Solvent | Polarity Index | λabs (nm) | λem (nm) |

| Dioxane | 2.2 | ||

| Chloroform | 4.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Water | 10.2 |

Conclusion

This compound is a promising fluorophore with anticipated spectral properties that make it a candidate for applications in chemical and biological sensing. Its synthesis is accessible through established methods like the Pechmann condensation. The introduction of the pyridyl moiety is expected to red-shift its absorption and emission spectra compared to simpler 4-substituted 7-hydroxycoumarins and to impart a pronounced sensitivity to solvent polarity and pH. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive spectral characterization of this and other novel coumarin derivatives, enabling further exploration of their potential in various scientific disciplines.

An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-(pyridin-3-yl)coumarin in DMSO and PBS

Introduction: The Critical Role of Solubility in Preclinical Research

7-Hydroxy-4-(pyridin-3-yl)coumarin, a heterocyclic compound belonging to the coumarin family, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The biological activity of any compound is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility.[1][2] Understanding the solubility of this compound in commonly used solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is a cornerstone for reliable in vitro screening, formulation development, and subsequent preclinical studies.[3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of its solubility in both a polar aprotic solvent (DMSO) and a physiologically relevant aqueous buffer (PBS), and provide detailed, field-proven protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is paramount to predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [4] |

| Molecular Weight | 239.23 g/mol | [4] |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 59.4 Ų | [4] |

The presence of both a hydroxyl group and a pyridine ring suggests that this compound possesses both hydrogen bond donating and accepting capabilities, which will influence its interaction with different solvents. The XLogP3 value of 2.1 indicates a moderate lipophilicity.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for the preparation of stock solutions.[1][5] Its ability to dissolve a broad range of both polar and non-polar compounds makes it an indispensable tool.[1] For coumarin derivatives, DMSO is generally an excellent solvent.[2][6]

Theoretical Considerations

The high solubility of coumarins in DMSO can be attributed to several factors:

-

Polarity: DMSO's high polarity allows it to effectively solvate polar functional groups like the hydroxyl and carbonyl groups of the coumarin core.

-

Aprotic Nature: As an aprotic solvent, DMSO does not form strong hydrogen bonds with itself, making it more available to interact with the solute.

-

Dispersion Forces: The methyl groups in DMSO contribute to van der Waals interactions, aiding in the dissolution of the aromatic rings of the coumarin.

Experimental Protocol for Determining DMSO Solubility

The following protocol describes a robust method for determining the thermodynamic solubility of this compound in DMSO using the shake-flask method, which is considered a reliable approach for determining equilibrium solubility.[2][7]

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes (2 mL)

-

Orbital shaker or rotator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a 2 mL microcentrifuge tube. The key is to have undissolved solid remaining at equilibrium.

-

Add a known volume of anhydrous DMSO (e.g., 1 mL).

-

-

Equilibration:

-

Seal the tubes tightly to prevent moisture absorption by the DMSO.

-

Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using accurately weighed standards of this compound dissolved in DMSO.

-

Inject the diluted samples and standards onto the HPLC system.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.

-

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Enduring Utility of 7-Hydroxycoumarin

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 7-Hydroxycoumarin Fluorophores

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives form a cornerstone class of fluorophores in biological and chemical sciences.[1] Their widespread adoption in designing fluorescent probes, sensors, and labels for drug discovery and diagnostics is attributable to their robust photophysical properties, including high stability and synthetically tunable characteristics.[1][2] A critical parameter that dictates the performance of any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.

This guide provides a comprehensive technical overview of the fluorescence quantum yield of 7-hydroxycoumarin fluorophores. It is designed for researchers, scientists, and drug development professionals who seek to understand, measure, and modulate this key characteristic. We will explore the underlying photophysical principles, detail a rigorous experimental protocol for accurate measurement, and examine the environmental and structural factors that critically influence the quantum yield of this versatile scaffold.

Section 1: The Principle of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a dimensionless quantity that represents the ratio of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[3][4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

In essence, it measures the probability that an excited-state molecule will return to the ground state via fluorescence emission rather than through non-radiative pathways like internal conversion, vibrational relaxation, or intersystem crossing.[3] A higher quantum yield signifies a brighter fluorophore, which is paramount for developing sensitive assays and high-contrast imaging agents.

The photophysical behavior of 7-hydroxycoumarin is particularly fascinating due to its sensitivity to the local environment. The electronic distribution in the excited state (S₁) differs significantly from the ground state (S₀), making the 7-hydroxyl group substantially more acidic.[5] This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), means that upon excitation, the molecule can exist in different ionic forms (neutral, anionic, tautomeric), each with a unique fluorescence signature.[1][5] It is this dynamic interplay that governs the overall quantum yield and its dependence on external factors.

Section 2: Key Factors Influencing the Quantum Yield of 7-Hydroxycoumarin

The fluorescence efficiency of 7-hydroxycoumarins is not an intrinsic constant but is profoundly influenced by a range of factors. Understanding these dependencies is crucial for optimizing experimental conditions and designing novel probes.

The Critical Role of pH

The fluorescence of 7-hydroxycoumarin is highly dependent on the protonation state of the 7-hydroxyl group.[6]

-

Acidic to Neutral pH: The hydroxyl group is protonated (phenol form). This form typically exhibits fluorescence in the blue region of the spectrum.

-

Alkaline pH: As the pH increases above the ground-state pKa (typically 7.1-7.8 for the parent compound), the hydroxyl group deprotonates to form the more fluorescent phenolate anion.[6] This deprotonation extends the π-conjugation of the system, resulting in a significant bathochromic (red) shift in both absorption and emission spectra, often from blue to green or yellow-green, accompanied by a change in fluorescence intensity.[6][7]

This pH sensitivity is a key feature exploited in the development of pH sensors.[6]

Solvent Polarity and Hydrogen Bonding

The choice of solvent has a dramatic impact on the quantum yield through its polarity and its ability to form hydrogen bonds.

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the hydroxyl group, influencing the energy levels of the ground and excited states. Aqueous environments are often most suitable for achieving high fluorescence intensity with these fluorophores.[8][9] For instance, the fluorescence of one 7-hydroxycoumarin derivative was found to be strongest in PBS buffer.[8]

-

Aprotic and Non-polar Solvents: In hydrophobic solvents such as THF and toluene, a steep decrease in fluorescence is often observed.[9] This is because non-radiative decay pathways can become more dominant. The specific interactions between the fluorophore and solvent molecules dictate the stability of the excited state and thus the efficiency of radiative decay.[10][11]

Molecular Structure and Substitution

The coumarin scaffold is readily amenable to synthetic modification, allowing for the fine-tuning of its photophysical properties.

-

Substituent Effects: The nature and position of substituents on the coumarin ring are of paramount importance. Electron-donating groups (e.g., alkoxy, amino) at the 7-position generally enhance fluorescence quantum yield.[2] Conversely, electron-withdrawing groups can quench fluorescence.

-

Extended Conjugation: Expanding the π-conjugated system of the coumarin core has been shown to be an effective strategy for increasing the fluorescence quantum yield.[12]

-

Specific Derivatives: Research has shown that specific structural modifications can yield fluorophores with favorable properties. For example, two 7-hydroxycoumarin derivatives developed for binding studies exhibited high quantum yields of 0.25 and 0.32 in PBS buffer (pH 7.4).[9] In contrast, replacing the 7-hydroxyl group with a thiol (7-mercaptocoumarin) renders the molecule virtually non-fluorescent, though alkylation of the thiol group can restore high fluorescence.[13]

Section 3: A Validated Protocol for Measuring Relative Fluorescence Quantum Yield

The most common and accessible method for determining fluorescence quantum yield is the relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield (ΦST).[3][14] This protocol is a self-validating system, ensuring accuracy through systematic checks.

Experimental Rationale

The core principle of the relative method is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[14] To ensure this condition, solutions are prepared to be optically dilute (Absorbance < 0.1 at the excitation wavelength) to minimize inner filter effects, where emitted light is re-absorbed by other fluorophore molecules.

Step-by-Step Methodology

1. Selection of a Reference Standard:

-

Choose a standard whose absorption and emission spectra overlap well with the 7-hydroxycoumarin sample.

-

The standard should be photochemically stable and have a well-documented, solvent-appropriate quantum yield.

-

Common standards include Quinine Sulfate (ΦF ≈ 0.54 in 0.5 M H₂SO₄) and Fluorescein (ΦF ≈ 0.95 in 0.1 M NaOH).

2. Preparation of Solutions:

-

Prepare a stock solution of the 7-hydroxycoumarin sample and the chosen standard in the desired solvent(s).

-

Create a series of five dilutions for both the sample and the standard, ensuring the absorbance of the most concentrated solution is approximately 0.1 at the chosen excitation wavelength. The other solutions should have absorbances of approximately 0.08, 0.06, 0.04, and 0.02.

3. Spectroscopic Measurements:

-

Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for all ten solutions. Record the absorbance value at the chosen excitation wavelength (λex).

-

Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for all ten solutions.

- Causality Check: It is critical that the experimental conditions (λex, excitation and emission slit widths, detector voltage) are kept identical for all measurements of both the sample and the standard. This ensures the measured intensities are directly comparable.

4. Data Processing and Calculation:

-

Correct the recorded emission spectra for the instrument's response function, if necessary.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

-

Trustworthiness Check: Perform a linear regression for both plots. The plots must be linear and pass through the origin. This confirms that the Beer-Lambert law holds in this concentration range and that no concentration-dependent quenching effects are skewing the data. The slope of each line is the gradient (Grad).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[3]

Section 4: Data Presentation and Visualization

Summary of Quantum Yield Data

The following table summarizes reported quantum yield values for 7-hydroxycoumarin and its derivatives under various conditions, providing a quick reference for researchers.

| Compound | Solvent/Buffer | pH | Quantum Yield (ΦF) | Reference |

| 7-Hydroxycoumarin (Umbelliferone) | Methanol | N/A | 0.08 | [15] |

| 7-Hydroxy-4-methylcoumarin | Water | N/A | 0.356 | [10] |

| 7-Hydroxy-4-methylcoumarin | Ethanol | N/A | 0.208 | [10] |

| 7-Hydroxycoumarin Derivative 6d | PBS Buffer | 7.4 | 0.25 | [8][9] |

| 7-Hydroxycoumarin Derivative 7 | PBS Buffer | 7.4 | 0.32 | [8][9] |

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

References

- 1. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]

- 2. ijsrp.org [ijsrp.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. horiba.com [horiba.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states [1] | Semantic Scholar [semanticscholar.org]

- 12. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

A Technical Guide to the Initial Bioactivity Screening of 7-Hydroxy-4-(pyridin-3-yl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. 7-Hydroxy-4-(pyridin-3-yl)coumarin represents such a convergence, integrating the biologically versatile coumarin nucleus with the pharmacologically significant pyridine ring. The coumarin scaffold is renowned for a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The 7-hydroxy substitution, in particular, is a key feature in many bioactive natural products and is known to enhance interactions with biological targets.[4][5][6] The addition of a pyridinyl group at the 4-position introduces a unique electronic and steric profile, creating a high-potential candidate for drug discovery.

This guide provides a structured, multi-tiered framework for the initial bioactivity screening of this compound. The proposed experimental cascade is designed to efficiently probe its therapeutic potential across three critical areas: oncology, inflammation, and infectious diseases. The causality behind each experimental choice is detailed, and protocols are presented as self-validating systems to ensure scientific rigor and reproducibility.

Tier 1 Screening: Anticancer Activity

The hybridization of coumarin with other pharmacophores is a promising strategy for developing novel anticancer agents.[7] Several 4-arylcoumarins have demonstrated potent antitumor effects.[8][9] Our initial screening, therefore, focuses on assessing cytotoxicity against a panel of cancer cell lines and elucidating the primary mechanism of cell death.

Protocol: Broad-Spectrum Cytotoxicity via MTT Assay

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and high-throughput method for assessing metabolic activity, which serves as a reliable proxy for cell viability. Its selection as the primary screen allows for the rapid determination of the compound's general cytotoxicity and its effective concentration range against multiple cancer cell types, while also assessing selectivity by using a non-cancerous cell line as a control.

Detailed Step-by-Step Methodology:

-

Cell Line Maintenance: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-cancerous control line (e.g., HEK293) in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells at ~80% confluency using Trypsin-EDTA. Perform a cell count and seed 5,000 cells per well into a 96-well flat-bottom plate. Allow cells to adhere and stabilize for 24 hours.

-

Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be ≤ 0.1% to prevent solvent toxicity. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle (0.1% DMSO) and untreated controls.

-

Incubation: Incubate the treated plates for 48 hours under standard culture conditions.

-

MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Anticipated Data Summary:

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |

| MCF-7 | Breast Adenocarcinoma | 5 - 25 | >4 |

| A549 | Lung Carcinoma | 10 - 50 | >2 |

| HeLa | Cervical Adenocarcinoma | 10 - 50 | >2 |

| HEK293 | Non-Cancerous Kidney | >100 | 1 |

Note: The Selectivity Index (SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells) is a critical parameter. An SI > 2 is generally considered a promising result for further investigation.

Experimental Workflow Visualization:

References

- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | MDPI [mdpi.com]

- 4. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and antitumor activities of 4-arylcoumarins and 4-aryl-3,4-dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Harnessing the Light: A Guide to the Photostability of Coumarin-Based Fluorescent Probes

An In-Depth Technical Guide

Abstract: Coumarin derivatives represent a cornerstone of fluorescent probe technology, prized for their bright emission, environmental sensitivity, and synthetic tractability.[1][2][3] However, their utility in advanced applications, such as super-resolution microscopy and long-term live-cell imaging, is often constrained by their susceptibility to photobleaching—the irreversible loss of fluorescence upon light exposure.[4] This guide provides a comprehensive overview of the mechanisms underlying coumarin photodegradation and presents a detailed analysis of field-proven strategies for enhancing photostability. We delve into the core principles of structural modification, environmental optimization, and supramolecular protection. Furthermore, this document furnishes researchers with robust experimental protocols for the quantitative assessment of photostability, empowering the rational design and selection of next-generation fluorescent probes for demanding bioimaging applications.

The Double-Edged Sword: Understanding Coumarin Photophysics and Photobleaching

Coumarin-based probes are valued for their exceptional photophysical properties, including high fluorescence quantum yields and tunable emission spectra.[5][][7] These characteristics arise from the benzopyran-2-one core, a π-conjugated system that efficiently absorbs and emits light.[] However, the very electronic transitions that produce brilliant fluorescence also open pathways to irreversible photochemical destruction.

The primary mechanism of photobleaching for most organic fluorophores, including coumarins, involves the molecule's transition from its excited singlet state (S₁) to a long-lived, highly reactive excited triplet state (T₁).[4][8] Once in the triplet state, the coumarin molecule can undergo several destructive reactions:

-

Reaction with Molecular Oxygen: The most common degradation pathway involves the coumarin in its triplet state (a triplet sensitizer) transferring energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This interaction generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that attacks the coumarin scaffold, leading to non-fluorescent products.[9][10]

-

Generation of Other Reactive Oxygen Species (ROS): The excited coumarin can also react with its local environment to produce other damaging species, such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻), which further accelerate photodegradation.[11][12][13]

-

Direct Photochemical Reactions: The excited-state coumarin can undergo direct intramolecular reactions, such as bond cleavage (homolysis or heterolysis), leading to structural breakdown.[14][15][16]

This cascade of events results in a progressive and irreversible loss of signal, compromising the quantitative power and duration of fluorescence-based experiments.

Caption: Primary photobleaching pathway for coumarin dyes.

Building a Better Probe: Structural Modification for Enhanced Photostability

The most powerful strategy for combating photobleaching is to engineer the fluorophore itself. By strategically modifying the coumarin scaffold, we can alter its photophysical properties to disfavor the population of the destructive triplet state or to increase its intrinsic resistance to photochemical attack.

Key strategies include:

-

Expansion of the π-Conjugated System: Fusing additional aromatic rings to the coumarin core, as seen in benzo[g]coumarin derivatives, delocalizes the excited state electrons.[2][17] This delocalization often leads to higher intrinsic chemical stability and red-shifted absorption/emission, which can reduce photodamage to biological samples.[2] Benzo[g]coumarins are noted for their high photostability and chemical stability.[2]

-

Inhibition of Twisting and Rotational Freedom: Electron-donating groups at the 7-position, such as dimethylamino (-NMe₂) groups, are crucial for bright fluorescence but can also enable the formation of non-radiative twisted intramolecular charge transfer (TICT) states. These states can be precursors to degradation. Replacing flexible groups with rigid structures, like the four-membered azetidine ring, can restrict this rotation.[18] This strategy has been shown to double the quantum efficiency and improve the photon yield of some dyes.[19]

-

Electronic Tuning with Donors and Acceptors: The classic "push-pull" architecture, with an electron-donating group (EDG) at the C7 position and an electron-withdrawing group (EWG) at the C3 or C4 position, is fundamental to tuning coumarin's optical properties.[1][7] Judicious selection of these groups can enhance photostability. For instance, incorporating a bromine atom at the 3-position has been shown to shift the photochemical mechanism away from destructive pathways, leading to a significant increase in the uncaging efficiency and, by extension, stability of certain coumarin derivatives.[20]

Caption: The coumarin core and key sites for stability-enhancing modifications.

Controlling the Environment: External Strategies to Mitigate Photobleaching

Beyond probe design, the local chemical and physical environment plays a critical role in determining the operational stability of a coumarin probe. Several external strategies can be employed during experiments to dramatically extend the fluorescent lifetime of the probe.

-

Antifade Reagents and ROS Scavengers: This is the most common and effective approach in microscopy. Mounting media can be supplemented with chemical cocktails that protect the fluorophore.[10]

-

Triplet State Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) and cyclo-octatetraene (COT) can directly interact with the excited triplet state of the coumarin, returning it to the ground state via a non-destructive pathway before it can react with oxygen.[21]

-

Reactive Oxygen Species Scavengers: Antioxidants such as n-propyl gallate (NPG), ascorbic acid, and Trolox actively neutralize ¹O₂ and other ROS as they are formed, preventing them from attacking the fluorophore.[10][21]

-

-

Supramolecular Encapsulation: A more advanced strategy involves physically shielding the coumarin probe from its environment. Host molecules like cyclodextrins and cucurbiturils can form inclusion complexes with the coumarin dye.[22] This encapsulation sterically hinders the approach of molecular oxygen and other reactive species, significantly enhancing photostability.[9][19]

-

Metal-Enhanced Fluorescence (MEF): Proximity to plasmonic nanoparticles (e.g., silver or gold) can alter a fluorophore's fundamental photophysical properties.[23] MEF can increase the radiative decay rate (fluorescence), forcing the molecule to spend less time in the excited state. This reduces the probability of intersystem crossing into the reactive triplet state, thereby improving photostability.[24]

Caption: Experimental workflow for enhancing coumarin probe photostability.

Quantifying Photostability: A Protocol for Determining Photobleaching Quantum Yield

To rationally select or design a photostable probe, a quantitative measure of its stability is required. The key metric is the photobleaching quantum yield (φb) , defined as the probability that an excited fluorophore will undergo an irreversible photochemical reaction that renders it non-fluorescent.[4] A lower φb value signifies higher photostability.

The following protocol outlines a method for determining φb by monitoring steady-state fluorescence decay.[4]

Experimental Protocol: Measuring Photobleaching Quantum Yield (φb)

1. Materials and Equipment:

-

Coumarin Probe: Stock solution in a suitable solvent (e.g., DMSO).

-

Solvent: Spectroscopic grade, relevant to the application (e.g., phosphate-buffered saline (PBS) for biological applications).

-

Instrumentation:

-

Spectrofluorometer with a stabilized light source (e.g., Xenon arc lamp).

-

Monochromator for selecting excitation wavelength.

-

Shutter for controlling light exposure.

-

Photodiode power meter to measure excitation light intensity.

-

Standard 1 cm path length quartz cuvette.

-